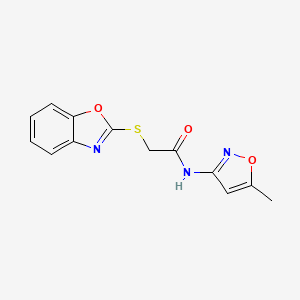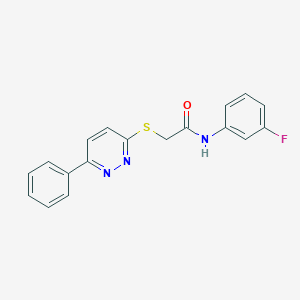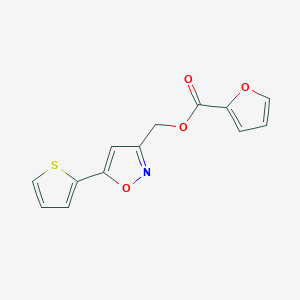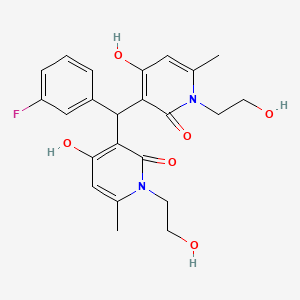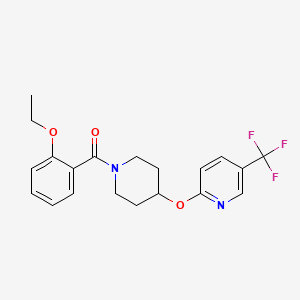
(2-Ethoxyphenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethylpyridine (TFMP) group, which contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学的研究の応用
Synthesis and Characterization
(2-Ethoxyphenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone and related compounds have been synthesized and characterized in various studies, contributing to the field of organic chemistry. Novel compounds and derivatives are synthesized through different reactions, such as three-component synthesis, and characterized using techniques like NMR, MS, and X-ray single crystal diffraction. These compounds are of interest due to their complex structures and potential applications in material science and pharmacology (Wu Feng, 2011).
Molecular Structure Analysis
The molecular and crystal structure of specific derivatives of (2-Ethoxyphenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone have been analyzed, revealing details about their geometry, hydrogen bonding, and molecular interactions. Such studies provide insight into the compound's physicochemical properties and its behavior in different environments, which is crucial for developing new materials and drugs (B. Lakshminarayana et al., 2009).
Antimicrobial Activity
Several studies have focused on synthesizing derivatives of (2-Ethoxyphenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone and testing their antimicrobial activities. By modifying the chemical structure, researchers aim to enhance the antimicrobial properties against various bacterial and fungal strains, contributing to the development of new antimicrobial agents (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).
Optical and Structural Studies
Research on derivatives of (2-Ethoxyphenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone includes thermal, optical, and etching studies, along with theoretical calculations. These studies help understand the compound's behavior under different conditions and its potential applications in optical materials and electronic devices (C. S. Karthik et al., 2021).
Novel Synthetic Pathways
Innovative synthetic pathways for (2-Ethoxyphenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone and its derivatives have been developed. These methods aim to improve the efficiency, yield, and applicability of the synthesis process, making it more accessible for further research and development in various fields (Zheng Rui, 2010).
作用機序
Target of Action
Similar compounds have been shown to have fungicidal activity , suggesting that this compound may also target enzymes or proteins essential for fungal growth and reproduction.
Mode of Action
The spatial configuration of the carbon atoms connected to the pyridine group plays an important role in the fungicidal activity of similar compounds . When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .
Biochemical Pathways
Based on the fungicidal activity of similar compounds , it can be inferred that this compound may interfere with the biochemical pathways essential for fungal growth and reproduction.
Pharmacokinetics
The molecular weight of the compound is 394394, which is within the acceptable range for good bioavailability according to Lipinski’s rule of five.
Result of Action
Similar compounds have shown robust in vivo efficacy in both inflammatory and neuropathic rodent models of pain , suggesting that this compound may also have potential therapeutic effects.
特性
IUPAC Name |
(2-ethoxyphenyl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3/c1-2-27-17-6-4-3-5-16(17)19(26)25-11-9-15(10-12-25)28-18-8-7-14(13-24-18)20(21,22)23/h3-8,13,15H,2,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJMMDHHXGXPQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethoxyphenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

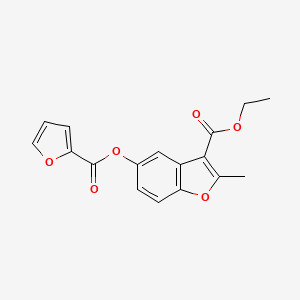
![4-[2-(4-ethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2356462.png)
![N-isobutyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2356463.png)
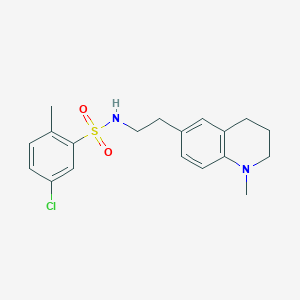
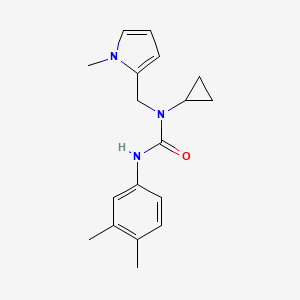
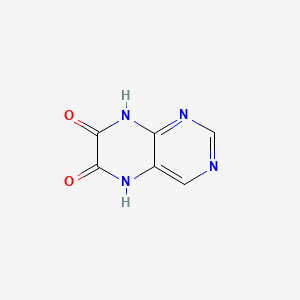
![2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2356467.png)
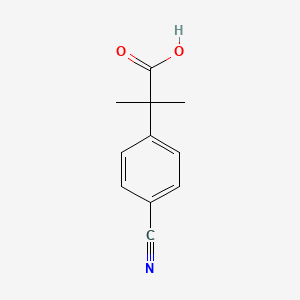
![6-ethyl-3-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2356473.png)
